molecular formula C11H11ClN2O2 B1440108 methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate CAS No. 1242267-88-4

methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B1440108
CAS No.: 1242267-88-4
M. Wt: 238.67 g/mol
InChI Key: UTYAGFZYJGYUKT-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is an organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a chloromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chloromethylation: The introduction of the chloromethyl group is usually carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step requires careful control of reaction conditions to avoid over-chlorination.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Reduction reactions can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substituted Benzodiazoles: Depending on the nucleophile used, various substituted benzodiazoles can be synthesized.

    Carboxylic Acids and Alcohols: Through oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its benzodiazole core is a common motif in many bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties.

Industry

In the materials science industry, derivatives of this compound can be used in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The biological activity of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or the modification of nucleic acids. The benzodiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bromomethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
  • Methyl 2-(iodomethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
  • Methyl 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Uniqueness

Methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs

Properties

IUPAC Name

methyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-9-4-3-7(11(15)16-2)5-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYAGFZYJGYUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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